molecular formula C21H16F4N2O3S B2545040 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 451480-22-1

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2545040
CAS No.: 451480-22-1
M. Wt: 452.42
InChI Key: RVUNENQVMRBCOA-UHFFFAOYSA-N
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Description

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of benzylsulfamoyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfonamide. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield 5-(benzylsulfamoyl)-2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and benzylsulfamoyl groups in 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide makes it unique. These groups contribute to its enhanced chemical stability, biological activity, and potential for diverse applications in various fields .

Biological Activity

5-(Benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16F3N2O2S
  • Molecular Weight : 358.37 g/mol
  • CAS Number : [not available in the search results]

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzamide derivatives. The introduction of the sulfamoyl and trifluoromethyl groups can be achieved through various organic reactions, including nucleophilic substitutions and coupling reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structures have been tested against various cancer cell lines using both 2D and 3D cell culture methods. The results showed that these compounds can effectively inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity .

The biological activity of this compound may be attributed to its ability to interfere with specific signaling pathways involved in cancer cell survival and proliferation. For example, it has been suggested that the compound affects the serotonergic system, particularly influencing the 5-HT1A and 5-HT3 receptors, which are crucial in regulating mood and anxiety but also play roles in cancer biology .

Case Studies

  • Antidepressant-like Effects : A study involving a structurally related compound demonstrated antidepressant-like effects in animal models, indicating potential for broader therapeutic applications beyond oncology .
  • In Vitro Studies : In vitro assays have shown that similar compounds can inhibit the growth of various cancer cell lines effectively. For example, a compound with a similar benzamide structure was tested on multiple lung cancer cell lines, showing promising antitumor efficacy .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
5-(Benzylsulfamoyl)-2-fluoro-N-[...]AntitumorA5496.26
Similar Benzamide CompoundAntidepressant-likeSwiss Mice-
Trifluoromethyl Benzamide DerivativeCytotoxicityHCC82720.46

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O3S/c22-18-11-10-15(31(29,30)26-13-14-6-2-1-3-7-14)12-16(18)20(28)27-19-9-5-4-8-17(19)21(23,24)25/h1-12,26H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUNENQVMRBCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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